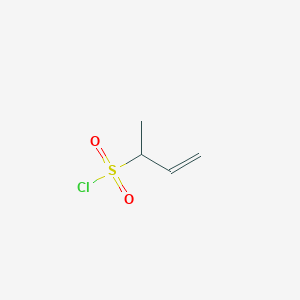

But-3-ene-2-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Synthetic Intermediates

Sulfonyl chlorides, in general, are highly important intermediates in the synthesis of a wide array of chemical compounds, including pharmaceuticals, dyes, and agrochemicals. magtech.com.cnorganic-chemistry.orgontosight.ai Their utility stems from the high reactivity of the sulfonyl chloride group.

The primary role of sulfonyl chlorides is to introduce the sulfonyl group (-SO₂) into other organic molecules. fiveable.me The sulfonyl group is strongly electron-withdrawing, which makes the attached chlorine atom an excellent leaving group. fiveable.me This facilitates nucleophilic substitution reactions with a variety of nucleophiles such as alcohols, amines, and thiols to form sulfonamides, sulfonic esters, and other sulfur-containing compounds. fiveable.mepearson.com Sulfonamides, in particular, are a well-known class of compounds with applications that include antibacterial drugs. rsc.orgrsc.org

Sulfonyl chlorides can serve as precursors to highly reactive intermediates like sulfenes and sulfonyl radicals. magtech.com.cnresearchgate.net Sulfenes (R₂C=SO₂) are typically generated by the dehydrohalogenation of alkanesulfonyl chlorides with a base. cdnsciencepub.com These intermediates can then undergo various cycloaddition reactions. magtech.com.cn Sulfonyl radicals (RSO₂•) can be generated from sulfonyl chlorides under photoredox catalysis or with radical initiators. d-nb.inforesearchgate.net These radicals participate in addition reactions to alkenes and alkynes, enabling the formation of carbon-sulfur bonds. d-nb.inforesearchgate.net

Unique Reactivity Profile of Unsaturated Sulfonyl Chlorides

Unsaturated sulfonyl chlorides, such as but-3-ene-2-sulfonyl chloride, possess a reactivity profile that distinguishes them from their saturated and aromatic counterparts. magtech.com.cnfiveable.meresearchgate.net

The defining feature of alkenesulfonyl chlorides is the presence of two reactive sites: the alkene and the sulfonyl chloride group. fiveable.meresearchgate.net This allows for a wider range of chemical transformations. The sulfonyl chloride group can undergo nucleophilic substitution reactions, while the alkene moiety can participate in reactions such as addition, oxidation, and polymerization. magtech.com.cn For instance, but-3-ene-1-sulfonyl chloride's alkene group can engage in Diels-Alder or thiol-ene reactions.

The reactivity of the sulfonyl chloride group is influenced by the nature of the attached organic group.

Saturated Alkanesulfonyl Chlorides : These are generally more reactive towards nucleophiles than aromatic sulfonyl chlorides because the alkyl group is less electron-withdrawing than an aromatic ring.

Aromatic Sulfonyl Chlorides : The aromatic ring can stabilize the sulfonyl group through resonance, making them less reactive. However, they are often more thermally stable. nih.gov

Unsaturated Alkenesulfonyl Chlorides : The presence of the double bond introduces additional reaction pathways not available to saturated or aromatic sulfonyl chlorides. magtech.com.cnresearchgate.net The electronic properties of the alkene can also influence the reactivity of the sulfonyl chloride group. For example, in α,β-unsaturated sulfonyl chlorides, the double bond's proximity can lead to unique reactions like conjugate additions. The reactivity of this compound is influenced by the allylic position of the double bond relative to the sulfonyl group.

The following table summarizes the key distinctions:

| Type of Sulfonyl Chloride | Key Structural Feature | Primary Reactivity | Unique Reactions |

| Saturated Alkanesulfonyl Chloride | Alkyl group attached to -SO₂Cl | Nucleophilic substitution | Generation of sulfenes cdnsciencepub.com |

| Aromatic Sulfonyl Chloride | Aromatic ring attached to -SO₂Cl | Nucleophilic substitution (less reactive than alkyl) | Electrophilic aromatic substitution on the ring |

| Unsaturated Alkenesulfonyl Chloride | Alkene group in the carbon chain | Nucleophilic substitution and alkene reactions | Diels-Alder, radical additions, polymerizations magtech.com.cn |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7ClO2S |

|---|---|

Molecular Weight |

154.62 g/mol |

IUPAC Name |

but-3-ene-2-sulfonyl chloride |

InChI |

InChI=1S/C4H7ClO2S/c1-3-4(2)8(5,6)7/h3-4H,1H2,2H3 |

InChI Key |

LLECRVVISFCZRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for But 3 Ene 2 Sulfonyl Chloride

Direct Chlorosulfonation Approaches

Direct chlorosulfonation methods provide an efficient pathway to sulfonyl chlorides from readily available starting materials. These reactions are characterized by the direct introduction of the -SO₂Cl group.

Chlorosulfonation of Alkenols (e.g., But-3-ene-2-ol)

The reaction of alcohols with chlorosulfonating agents is a primary method for the formation of sulfonyl chlorides. In the context of But-3-ene-2-sulfonyl chloride, the logical precursor is the secondary alcohol, But-3-en-2-ol.

Chlorosulfonic acid (ClSO₃H) is a powerful and commonly employed reagent for the sulfation and chlorosulfonation of alcohols. ku.edumsu.edu Its high reactivity allows the reaction to proceed under relatively mild conditions. ku.edu For the synthesis of this compound, chlorosulfonic acid would be the reagent of choice due to its effectiveness in converting alcohols to their corresponding sulfonyl derivatives. ku.edumsu.edu The reaction involves the attack of the alcoholic oxygen onto the sulfur atom of chlorosulfonic acid, leading to the formation of an intermediate that subsequently yields the sulfonyl chloride.

The chlorosulfonation of alcohols is a highly exothermic reaction that requires careful temperature control. amazonaws.com Typically, the reaction is conducted at low temperatures, often starting at 0°C or below, to manage the reaction rate and prevent degradation of the starting material and product. amazonaws.com An excess of chlorosulfonic acid is often used to drive the reaction to completion. amazonaws.com The reaction is generally performed in an inert solvent, such as dichloromethane (B109758), to aid in temperature control and facilitate handling of the reaction mixture.

| Parameter | Typical Condition | Rationale |

| Temperature | 0°C to 25°C | To control the exothermic nature of the reaction and minimize byproduct formation. amazonaws.comevitachem.com |

| Stoichiometry | Excess Chlorosulfonic Acid | To ensure complete conversion of the alcohol precursor. amazonaws.com |

| Solvent | Inert (e.g., Dichloromethane) | To moderate the reaction, aid in heat dissipation, and facilitate product isolation. |

| Workup | Poured onto ice, extraction | To quench the excess reagent and separate the organic product from the aqueous acidic phase. amazonaws.com |

The reaction of an alkenol like But-3-en-2-ol with chlorosulfonic acid can lead to several byproducts. The primary side reaction is the formation of the corresponding sulfate (B86663) ester. Additionally, the presence of the alkene functional group introduces the possibility of addition reactions or polymerization, particularly under the strongly acidic conditions generated. msu.edu Careful control of the reaction temperature and the slow addition of the reagent are crucial to minimize the formation of these unwanted byproducts.

Direct Chlorination of Sulfonic Acids (e.g., But-3-ene-2-sulfonic Acid)

An alternative two-step approach involves the initial synthesis of But-3-ene-2-sulfonic acid, followed by its conversion to the target sulfonyl chloride.

Thionyl chloride (SOCl₂) is a standard and highly effective reagent for converting sulfonic acids into sulfonyl chlorides. escholarship.org This reaction is a cornerstone of organic synthesis for preparing sulfonyl chlorides from the corresponding sulfonic acids. escholarship.orgethernet.edu.et The process is generally clean, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gases that can be easily removed from the reaction mixture. escholarship.org The use of a catalyst, such as N,N-dimethylformamide (DMF), can be employed to facilitate the conversion. escholarship.org

| Reagent System | Substrate | Product | Typical Conditions |

| Thionyl Chloride (SOCl₂) | But-3-ene-2-sulfonic acid | This compound | Neat or in a non-polar solvent (e.g., toluene), often with catalytic DMF, with heating. escholarship.org |

Oxidative Chlorination Pathways

Oxidative chlorination provides a direct route to sulfonyl chlorides from various sulfur-containing starting materials. This approach is particularly useful for converting thiols into their corresponding sulfonyl chlorides.

Oxidation of Thiol Precursors (e.g., But-3-ene-2-thiol)

The direct conversion of thiols, such as the hypothetical But-3-ene-2-thiol, to sulfonyl chlorides can be achieved through oxidative chlorination. A variety of reagents and conditions have been developed for this transformation. One effective method involves the use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid, which smoothly oxidizes thiols to sulfonyl chlorides in good yields. researchgate.net Another powerful reagent system is the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which allows for the rapid and direct oxidative conversion of aromatic, heterocyclic, and aliphatic thiols to their corresponding sulfonyl chlorides under mild, room temperature conditions. organic-chemistry.org This method demonstrates high reactivity and efficiency, with optimized conditions achieving high yields in very short reaction times. organic-chemistry.org

Furthermore, a continuous flow, metal-free protocol has been developed using nitric acid, hydrochloric acid, and oxygen for the synthesis of sulfonyl chlorides from thiols and disulfides. nih.gov This method offers high efficiency and was successfully operated for an extended period, demonstrating its potential for larger-scale production. nih.gov

Sequential Oxidation to Sulfonic Acid

An alternative to direct oxidative chlorination is a two-step process involving the initial oxidation of the thiol to a sulfonic acid. This can be a more controlled approach, although it may require harsh oxidation conditions. researchgate.net Various oxidizing agents can be employed for this transformation. For instance, the oxidation of cysteine, a thiol-containing amino acid, with hypochlorous acid (HOCl) proceeds through a sulfenyl chloride intermediate to ultimately form the sulfonic acid. acs.orgnih.gov The reagent system Oxone®/NaHCO₃ in a mixture of acetonitrile (B52724) and water has also been shown to be a convenient method for the direct conversion of a variety of aliphatic and aromatic thiols to their corresponding sulfonic acids. researchgate.net

The general mechanism for the oxidation of thiols often involves an initial one-electron oxidation to a thiyl radical, which can then dimerize to form a disulfide. Further oxidation of the disulfide leads to the sulfonic acid. nih.gov

Subsequent Chlorination Step

Once the sulfonic acid is formed, it must be converted to the sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent. Common reagents for this step include thionyl chloride (SOCl₂), phosphorus pentachloride, or phosphoryl chloride. researchgate.net These reagents are highly reactive and effectively replace the hydroxyl group of the sulfonic acid with a chlorine atom. For example, the synthesis of sulfonamides can proceed from sulfonic acids or their sodium salts by reaction with a chlorinating agent followed by treatment with an amine. organic-chemistry.org

Photocatalytic and Radical-Mediated Synthesis of Sulfonyl Chlorides

In recent years, photocatalytic and radical-mediated reactions have emerged as powerful and sustainable alternatives for the synthesis of sulfonyl chlorides. nih.gov These methods often proceed under mild conditions and can tolerate a wide range of functional groups. nih.govacs.org

Visible-light photocatalysis, in particular, has been utilized to generate sulfonyl chlorides from various precursors. organic-chemistry.org For example, a simple and efficient approach for the direct synthesis of vinyl sulfones involves the reaction of an alkene and a sulfonyl chloride in the presence of a nano Cu₂O/TiO₂ photocatalyst under visible light. bohrium.com This highlights the utility of photocatalysis in forming C-S bonds. bohrium.com

Synthesis from Diazonium Salts

A prominent photocatalytic method for synthesizing sulfonyl chlorides involves the use of diazonium salts as radical precursors. nih.govacs.orgrsc.org This approach is considered a sustainable alternative to the classic Meerwein chlorosulfonylation reaction. nih.gov

In a typical procedure, an aryldiazonium salt is subjected to visible light irradiation in the presence of a photocatalyst, a source of sulfur dioxide (SO₂), and a chloride source. nih.govacs.org A heterogeneous, metal-free carbon nitride photocatalyst, potassium poly(heptazine imide) (K-PHI), has been effectively employed for this transformation, affording sulfonyl chlorides in yields of 50–95%. nih.govacs.org The reaction proceeds under mild conditions at room temperature and shows high tolerance for various functional groups. nih.govacs.org

The proposed mechanism involves the photoinduced single-electron transfer from the excited photocatalyst to the diazonium salt. nih.govacs.org This results in the release of a nitrogen molecule and the formation of an aryl radical. The aryl radical then reacts with SO₂ to generate a sulfonyl radical. In the final step, this sulfonyl radical reacts with a chlorine radical to yield the desired arenesulfonyl chloride. nih.govacs.org The necessary SO₂ and chloride ions can be conveniently generated in situ from the reaction of thionyl chloride and water. nih.govacs.org

Table 1: Optimization of Photocatalytic Synthesis of 4-bromobenzenesulfonyl chloride nih.gov This table is based on the optimization of reaction conditions for the synthesis of 4-bromobenzenesulfonyl chloride from 4-bromophenyldiazonium tetrafluoroborate.

| Entry | Substrate (mmol) | Light Source (nm) | SOCl₂ and H₂O equiv vs 1a | Yield (%) |

| 1 | 0.025 | 465 | 20 | 85 |

| 2 | 0.025 | white | 20 | 85 |

| 3 | 0.050 | white | 20 | 85 |

| 4 | 0.100 | white | 20 | 85 |

| 5 | 0.025 | 465 | 10 | 95 |

| 6 | 0.025 | No Light | 10 | 0 |

| 7 | 0.025 | No Catalyst | 10 | 0 |

| 8 | 0.025 | No Catalyst, No Light | 10 | 0 |

| 9 | 0.025 | 465 | 10 (no added H₂O) | 60 |

Environmentally Benign Methods

Green chemistry principles are increasingly being applied to the synthesis of sulfonyl chlorides to minimize environmental impact. rsc.org These methods focus on using safer solvents, reducing waste, and employing more sustainable reagents.

A notable example is the synthesis of sulfonyl chlorides and bromides from thiols and disulfides using oxone-KX (where X is Cl or Br) in water. rsc.org This method is simple, rapid, and avoids the use of hazardous organic solvents. rsc.org Another approach involves the oxidative chlorosulfonation of S-alkylisothiourea salts with N-chlorosuccinimide (NCS) in an aqueous medium. organic-chemistry.orgresearchgate.net This method is operationally simple, scalable, and allows for the recycling of the succinimide (B58015) byproduct. organic-chemistry.org

The use of sodium chlorite (B76162) (NaClO₂) for the oxidative chlorosulfonation of S-alkyl isothiourea salts also represents a safe and environmentally friendly procedure, delivering high yields of sulfonyl chlorides. thieme-connect.com Furthermore, a metal-free synthesis of sulfonyl chlorides and bromides from thiols has been developed using ammonium (B1175870) nitrate (B79036) in an aqueous solution of HCl or HBr with oxygen as the terminal oxidant. rsc.org This method significantly reduces the use of organic solvents during isolation and purification. rsc.org

The synthesis of sulfonamides in water under dynamic pH control, using equimolar amounts of amino compounds and arylsulfonyl chlorides without organic bases, is another example of a green synthetic protocol. rsc.org

Table 3: Environmentally Benign Synthesis of Sulfonyl Chlorides

| Starting Material | Reagents | Solvent | Key Features | References |

| Thiols, Disulfides | Oxone, KX (X = Cl, Br) | Water | Rapid, simple, aqueous medium. rsc.org | rsc.org |

| S-Alkylisothiourea salts | N-Chlorosuccinimide (NCS) | Aqueous | Mild conditions, recyclable byproduct. organic-chemistry.orgresearchgate.net | organic-chemistry.orgresearchgate.netthieme-connect.comorganic-chemistry.org |

| S-Alkyl isothiourea salts | Sodium Chlorite (NaClO₂) | Aqueous | Safe, convenient purification, high yields. thieme-connect.com | thieme-connect.comorganic-chemistry.org |

| Thiols | Ammonium nitrate, HCl/HBr, O₂ | Aqueous | Metal-free, reduced solvent use. rsc.org | rsc.org |

| Amino compounds, Arylsulfonyl chlorides | None (dynamic pH control) | Water | No organic base, simple filtration. rsc.org | rsc.org |

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, reaction temperature, and the stoichiometry of reagents. nih.gov

In a typical sulfonylation reaction, screening different solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) can reveal the optimal medium for the reaction. nih.gov The choice of base is also critical; for instance, pyridine (B92270) is often used, but its amount can be fine-tuned to maximize yield. nih.gov The reaction temperature can significantly influence the reaction rate and the formation of byproducts. nih.gov

Design of Experiments (DOE) is a powerful tool for systematically optimizing multiple reaction parameters simultaneously. mdpi.com By varying factors like temperature, reagent equivalents, and reaction time, a set of optimal conditions can be identified to maximize the product yield while minimizing impurities. mdpi.com For example, in the synthesis of an insecticide candidate, the amounts of catalyst (DMAP), base (pyridine), solvent concentration, and the sulfonyl chloride reagent were all optimized to achieve a 98% yield. nih.gov

Continuous flow chemistry offers another avenue for optimization, providing excellent control over reaction parameters and improving safety by mitigating thermal runaway. rsc.org This technique allows for rapid screening of conditions and can lead to very high space-time yields. rsc.org

Table 4: Optimization of a Sulfonylation Reaction

| Parameter | Variation | Optimal Condition | Outcome | Reference |

| Solvent | DCM, DMF, NMP, Dioxane, THF | DCM | Highest yield of monosulfonylation product. | nih.gov |

| Base | Pyridine, K₂CO₃, Na₂CO₃, Triethylamine | Pyridine | High selectivity for the target product. | nih.gov |

| Temperature | 0 °C to room temperature | 0 °C addition, then room temperature | Balances solubility and reaction rate. | nih.gov |

| Catalyst (DMAP) | 1-15 mol% | 1 mol% | Highest yield. | nih.gov |

| Reagent Concentration | 0.25 - 0.5 mol/L | 0.5 mol/L | Increased yield. | nih.gov |

| Sulfonyl Chloride | 1.05 - 1.2 equivalents | 1.05 equivalents | Minimized by-product formation. | nih.gov |

| Base (Pyridine) | 1.5 - 2.5 equivalents | 2.5 equivalents | Achieved 98% yield. | nih.gov |

Reactivity and Reaction Mechanisms of But 3 Ene 2 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Group (-SO₂Cl)

The sulfonyl chloride group is a highly reactive functional group, serving as a precursor for the synthesis of various sulfur-containing compounds. magtech.com.cn Its chemistry is dominated by the electron-deficient sulfur atom, which readily undergoes reactions with nucleophiles.

Nucleophilic substitution is the most common reaction pathway for sulfonyl chlorides. researchgate.net These reactions proceed via an attack of a nucleophile on the sulfur atom, resulting in the formation of a new bond and the expulsion of the chloride leaving group. wikipedia.org The mechanism is generally considered to be a bimolecular nucleophilic substitution (Sₙ2-type) process. cdnsciencepub.comnih.gov For But-3-ene-2-sulfonyl chloride, the general reaction can be depicted as:

R-SO₂Cl + Nu⁻ → R-SO₂Nu + Cl⁻ (where R = CH₂(CH)CHCH₃ and Nu = Nucleophile)

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted sulfonamides. wikipedia.org This reaction is a cornerstone of medicinal chemistry and organic synthesis. sigmaaldrich.com The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. rsc.orglibretexts.org A subsequent deprotonation step, typically facilitated by a base or a second equivalent of the amine, yields the stable sulfonamide product and a chloride salt. wikipedia.org

General Reaction: CH₂(CH)CH(CH₃)SO₂Cl + R₂NH → CH₂(CH)CH(CH₃)SO₂NR₂ + HCl

The rate of sulfonamide formation is influenced by both kinetic and steric factors.

Kinetic Factors: The nucleophilicity of the amine plays a crucial role. Primary amines generally react faster than secondary amines due to being less sterically hindered and more basic. rsc.org Aromatic amines are typically less reactive than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring, reducing its nucleophilicity.

Steric Effects: Steric hindrance around both the nitrogen atom of the amine and the sulfur atom of the sulfonyl chloride can significantly slow down the reaction rate. wikipedia.org Bulky substituents on either reactant can impede the approach of the nucleophile to the electrophilic center. masterorganicchemistry.com For instance, the reaction of a sterically demanding amine like di-tert-butylamine with this compound would be expected to be significantly slower than its reaction with a less hindered amine like methylamine. While ortho-alkyl groups on arenesulfonyl chlorides have been observed to counterintuitively accelerate substitution reactions, this is attributed to ground-state destabilization, an effect less pronounced in flexible aliphatic systems like this compound. mdpi.comnih.gov

Table 1: Factors Influencing Sulfonamide Formation Rate

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Amine Nucleophilicity | Increases Rate | Stronger nucleophiles (e.g., aliphatic amines) attack the electrophilic sulfur more readily than weaker ones (e.g., aromatic amines). |

| Steric Hindrance (Amine) | Decreases Rate | Bulky groups on the amine impede its approach to the sulfonyl chloride's sulfur atom. wikipedia.orgmasterorganicchemistry.com |

| Steric Hindrance (Sulfonyl Chloride) | Decreases Rate | The butene group adjacent to the sulfonyl function in this compound presents moderate steric bulk that can influence the approach of the nucleophile. |

| Leaving Group Ability | Increases Rate | Chloride is an excellent leaving group, facilitating the nucleophilic substitution. |

In the presence of a non-nucleophilic base like pyridine (B92270), this compound will react with alcohols to form sulfonic esters (sulfonates). wikipedia.orgyoutube.com This reaction is synthetically important as it converts a poorly leaving hydroxyl group (-OH) of an alcohol into a very good leaving group (-OSO₂R). youtube.com The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. youtube.com Pyridine serves to activate the sulfonyl chloride and to neutralize the HCl produced during the reaction.

General Reaction: CH₂(CH)CH(CH₃)SO₂Cl + R'OH --(Pyridine)--> CH₂(CH)CH(CH₃)SO₂OR' + Pyridine·HCl

Sulfonyl chlorides react with water in a process called hydrolysis to yield the corresponding sulfonic acid. wikipedia.org More generally, solvolysis occurs when a sulfonyl chloride reacts with a solvent that can also act as a nucleophile (e.g., water, alcohols). cdnsciencepub.com

The mechanism for the solvolysis of sulfonyl chlorides is generally accepted to be an Sₙ2-type process. cdnsciencepub.comnih.gov Kinetic studies on a range of arenesulfonyl chlorides have shown that the reaction is sensitive to the nucleophilicity of the solvent. researchgate.netcdnsciencepub.com The process involves the direct attack of a solvent molecule (e.g., water) on the sulfur atom, leading to a trigonal bipyramidal transition state. cdnsciencepub.com This is followed by the departure of the chloride ion and deprotonation to give the final sulfonic acid product. There is little evidence to support a dissociative Sₙ1-type mechanism involving a sulfonyl cation intermediate under typical solvolysis conditions. nih.gov

Table 2: Solvolysis Mechanism Details

| Aspect | Description | Supporting Evidence |

|---|---|---|

| Proposed Mechanism | Bimolecular Nucleophilic Substitution (Sₙ2-type) | Reaction rates correlate with solvent nucleophilicity. cdnsciencepub.com |

| Intermediate/Transition State | Trigonal bipyramidal transition state | Favored model for nucleophilic attack at a tetrahedral sulfur center. cdnsciencepub.com |

| Role of Solvent | Acts as both the solvent and the nucleophile | Rate is dependent on the specific solvent used (e.g., water, methanol, ethanol). researchgate.net |

| Alternative Mechanism (Sₙ1) | Generally disfavored | The formation of a high-energy sulfonyl cation (RSO₂⁺) is energetically unfavorable. nih.gov |

The sulfonyl chloride group can be reduced using various reagents to yield different products. The specific outcome often depends on the reducing agent employed and the reaction conditions.

Reduction to Thiols: A common transformation is the reduction of sulfonyl chlorides to the corresponding thiols. Reagents such as triphenylphosphine in combination with a proton source can achieve this conversion effectively. organic-chemistry.org Lithium aluminum hydride (LiAlH₄) can also be used, although it is a very strong reducing agent and may affect other functional groups, such as the double bond in this compound.

Reductive Desulfonylation: In some cases, powerful reducing agents like sodium amalgam can cleave the carbon-sulfur bond entirely, a process known as reductive desulfonylation. wikipedia.org This would replace the -SO₂Cl group with a hydrogen atom.

Reduction Reactions

Formation of Disulfides

The conversion of sulfonyl chlorides to disulfides is not a direct transformation but can occur under certain reductive conditions or as a side reaction. One method involves the reduction of a sulfonyl chloride, where the disulfide may be formed as a byproduct. google.com For instance, during the catalytic hydrogenation of aromatic sulfonyl chlorides to thiols, disulfide compounds can be generated, particularly when a basic resin is used to neutralize the acid formed during the reaction. taylorfrancis.com

Another relevant reaction is the promotion of thiol oxidation to disulfides by sulfonyl chlorides in an aqueous sodium bicarbonate medium. researchgate.net In this context, this compound would act as a promoter for the coupling of a suitable thiol to its corresponding disulfide, rather than being converted into a disulfide itself.

Conversion to Thiols

This compound can be reduced to the corresponding But-3-ene-2-thiol. Several methods are established for the reduction of sulfonyl chlorides to thiols. taylorfrancis.comgoogle.com These processes involve the use of strong reducing agents or catalytic hydrogenation. Common reagents for this transformation include zinc in the presence of an acid (like acetic or sulfuric acid), lithium aluminum hydride, or hydroiodic acid. taylorfrancis.comgoogle.com

Catalytic hydrogenation presents another viable route. The reduction of aromatic sulfonyl chlorides to thiols has been achieved using a palladium catalyst under a moderate pressure of hydrogen, typically in the presence of a mild base to neutralize the hydrogen chloride that is formed as a byproduct. google.comtaylorfrancis.comgoogle.com

| Reducing Agent/System | General Conditions | Reference |

|---|---|---|

| Zinc and Acid (e.g., Acetic Acid) | Reaction in a suitable solvent. | google.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ethereal solvent (e.g., THF, diethyl ether). | taylorfrancis.com |

| Palladium Catalyst with H₂ | Moderate hydrogen pressure in the presence of a mild base. | taylorfrancis.comgoogle.com |

| Triphenylphosphine | Reaction in a solvent like toluene. | organic-chemistry.org |

Formation of Sulfinic Acids

The conversion of this compound to But-3-ene-2-sulfinic acid can be accomplished through controlled reduction. A common laboratory method involves the reaction of a sulfonyl chloride with a sulfite salt, such as sodium sulfite, which acts as the nucleophilic reagent. wikipedia.org This reaction proceeds via nucleophilic attack of the sulfite on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the corresponding sulfinate salt (e.g., sodium but-3-ene-2-sulfinate). Subsequent acidification of the sulfinate salt yields the desired sulfinic acid.

Additionally, the formation of a sulfinic acid salt can occur as a side product during the catalytic hydrogenation of sulfonyl chlorides to thiols if an excess of base is used. google.com This suggests that careful control of stoichiometry is crucial to selectively target either the thiol or the sulfinic acid.

Radical-Mediated Transformations

This compound is an effective precursor for generating the But-3-ene-2-sulfonyl radical. This reactive intermediate can participate in a variety of synthetically useful transformations, particularly additions to unsaturated systems. magtech.com.cnnih.gov These radical processes have gained significant interest due to their applicability in forming C(sp³)-sulfonylated fragments under mild conditions. nih.gov

Sulfonyl Radical Generation

The generation of a sulfonyl radical from this compound is typically initiated through a single-electron transfer (SET) process. nih.gov A prevalent modern method involves visible-light photoredox catalysis. nih.govrsc.org In a typical mechanism, an excited state photocatalyst (e.g., an iridium complex) transfers an electron to the sulfonyl chloride. nih.gov This forms a transient radical anion, which rapidly fragments by ejecting a chloride anion to yield the desired sulfonyl radical (in this case, the But-3-ene-2-sulfonyl radical). nih.gov This method avoids the use of harsh reagents and has become a powerful tool for initiating radical reactions with sulfonyl chlorides. rsc.org

Addition to Unsaturated Systems (e.g., Alkenes, Alkynes)

Once generated, the electrophilic But-3-ene-2-sulfonyl radical readily adds to the π-system of alkenes and alkynes. nih.govacs.org This addition is a key step in many functionalization reactions. nih.gov The radical adds to one of the unsaturated carbons, creating a new carbon-centered radical at the adjacent position. nih.gov This newly formed radical intermediate is then available for subsequent reactions, such as atom transfer (e.g., chlorine atom transfer in chlorosulfonylation) or, as discussed below, hydrogen atom transfer in hydrosulfonylation reactions. nih.gov The addition of sulfonyl radicals to alkynes is a valuable method for constructing highly functionalized sulfonyl compounds. nih.gov

Hydrosulfonylation of Alkenes

A significant application of radical-mediated transformations is the hydrosulfonylation of alkenes, a reaction that has been successfully achieved using sulfonyl chlorides under visible light activation. nih.govresearchgate.netnih.gov This process allows for the net addition of a sulfonyl group and a hydrogen atom across a double bond.

The mechanism involves three key steps:

Initiation : As described previously, the photocatalyst initiates the formation of the But-3-ene-2-sulfonyl radical from this compound. nih.gov

Propagation : The sulfonyl radical adds to the alkene, forming a carbon-centered radical intermediate. nih.govsci-hub.se

Hydrogen Atom Transfer (HAT) : This carbon-centered radical then abstracts a hydrogen atom from a hydrogen atom donor (HAD), such as tris(trimethylsilyl)silane, to yield the final hydrosulfonylated product. researchgate.netsci-hub.seresearchgate.net

This method is noted for its operational simplicity and tolerance of a wide range of functional groups, making it valuable for late-stage functionalization in medicinal chemistry. nih.govsci-hub.se

| Component | Example | Role in Hydrosulfonylation | Reference |

|---|---|---|---|

| Sulfonyl Radical Precursor | This compound | Source of the sulfonyl radical. | researchgate.netnih.gov |

| Photocatalyst | fac-Ir(ppy)₃ | Absorbs visible light and initiates radical formation via single-electron transfer. | researchgate.net |

| Hydrogen Atom Donor (HAD) | Tris(trimethylsilyl)silane ((TMS)₃SiH) | Donates a hydrogen atom to the carbon-centered radical intermediate. | researchgate.netsci-hub.seresearchgate.net |

| Light Source | Blue LEDs | Provides the energy to excite the photocatalyst. | researchgate.net |

Cascade and Cyclization Reactions

The sulfonyl chloride group in this compound can serve as a precursor for sulfonyl radicals, which are key intermediates in powerful cascade and cyclization reactions. These reactions often proceed via a radical mechanism, initiated by light, heat, or a chemical initiator, to form complex cyclic structures in a single, efficient step.

Under photoredox catalysis, for instance, sulfonyl chlorides can react with dienes in a regioselective tandem sulfonylation-cyclization process. nih.gov A sulfonyl radical, generated from the sulfonyl chloride, can add to a carbon-carbon double bond. In the case of this compound, this could potentially occur in an intramolecular fashion, where the generated sulfonyl radical adds to the molecule's own alkene moiety, leading to the formation of a cyclic sulfonated product. Alternatively, in intermolecular reactions, it can react with other unsaturated molecules. For example, a visible-light-induced reaction between a sulfonyl chloride and a 1,5-diene can lead to the formation of sulfonylated pyrrolin-2-ones. nih.gov This type of cascade reaction highlights the potential for this compound to act as a key component in the synthesis of complex heterocyclic molecules. rsc.org

The general mechanism involves the generation of a sulfonyl radical which then participates in a series of bond-forming events. The efficiency and selectivity of these cascade reactions make them an attractive strategy for constructing intricate molecular architectures from simple precursors. nih.govrsc.org

| Sulfonyl Chloride Reactant | Reaction Partner | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Arylsulfonyl chloride | 1,5-Diene | Sulfonylated Pyrrolin-2-one | Visible Light, Photoredox Catalyst | nih.gov |

| Arylsulfonyl hydrazide (radical precursor) | 1-(2-(arylethynyl)phenyl)indole | Sulfonated Indolo[1,2-a]quinoline | TBAI/TBHP, Metal-free | rsc.org |

| Unsaturated N-sulfonamides | Internal Alkyne | Azabicyclic Structure | Rh(III) catalyst | nih.gov |

Reactions Involving the Alkene Moiety (C=C)

The carbon-carbon double bond in this compound is an electron-rich site, capable of undergoing a wide variety of addition reactions. The proximity of the electron-withdrawing sulfonyl group can influence the reactivity of this alkene, making it susceptible to attack by both electrophiles and nucleophiles, and a participant in various pericyclic reactions.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The alkene in this compound can act as the 2π-electron component (the dienophile or dipolarophile) in several types of cycloadditions, leading to the formation of five- or six-membered rings.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative. wikipedia.orgmasterorganicchemistry.com The alkene in this compound can function as the dienophile. The rate and efficiency of the Diels-Alder reaction are significantly enhanced by the presence of electron-withdrawing groups on the dienophile. organic-chemistry.orgyoutube.com The sulfonyl chloride group, being strongly electron-withdrawing, is expected to activate the adjacent alkene, making this compound a reactive dienophile for reactions with electron-rich dienes. masterorganicchemistry.com

The reaction proceeds through a cyclic transition state, and its stereochemistry is highly predictable. Substituents on the dienophile retain their relative stereochemistry in the product. wikipedia.org Furthermore, the reaction often favors the formation of the endo product due to secondary orbital interactions in the transition state. organic-chemistry.org

| Diene | Expected Product Type | Notes | Reference |

|---|---|---|---|

| 1,3-Butadiene | Substituted Cyclohexene | Simplest conjugated diene. | youtube.com |

| Cyclopentadiene | Bicyclic adduct (Norbornene derivative) | Highly reactive, often favors endo product. | organic-chemistry.org |

| Danishefsky's Diene | Functionalized Cyclohexenone | Electron-rich diene, leads to versatile products. | organic-chemistry.org |

| 2,3-Dimethyl-1,3-butadiene | Dimethyl-substituted Cyclohexene | Electron-donating groups on the diene increase reactivity. | youtube.com |

Cyclopropanation involves the addition of a carbene or carbenoid to an alkene to form a cyclopropane ring. wikipedia.orglibretexts.org The alkene in this compound is a suitable substrate for such reactions. The addition is typically stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. masterorganicchemistry.com

Common methods for cyclopropanation include the Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane to generate a zinc carbenoid, and reactions involving diazo compounds, often catalyzed by transition metals like copper or rhodium. wikipedia.orglibretexts.org Another method involves the generation of dihalocarbenes from haloforms and a strong base. masterorganicchemistry.com The choice of reagent allows for the synthesis of a variety of substituted cyclopropanes.

The [2+2] cycloaddition reaction between two alkene components to form a cyclobutane ring is typically forbidden under thermal conditions by the Woodward-Hoffmann rules. However, these reactions can often be induced photochemically. magtech.com.cn Irradiation with UV light can excite an electron in one of the alkene molecules, allowing the cycloaddition to proceed. Therefore, this compound could potentially react with itself or other alkenes under photochemical conditions to yield cyclobutane derivatives.

Thermally allowed [2+2] cycloadditions are also possible with specific classes of molecules, such as ketenes or certain fluorinated alkenes, which react through a stepwise mechanism involving a diradical or zwitterionic intermediate. magtech.com.cn

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile (in this case, the alkene of this compound) to generate a five-membered heterocycle. wikipedia.orgorganic-chemistry.org This reaction is a highly versatile method for synthesizing a wide range of heterocyclic compounds. fu-berlin.de

The alkene in this compound can serve as the dipolarophile. Its reactivity is enhanced by the electron-withdrawing sulfonyl group, which lowers the energy of the alkene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with many common 1,3-dipoles. organic-chemistry.org The reaction is generally considered to be a concerted, stereospecific process. organic-chemistry.orgfu-berlin.de

| 1,3-Dipole | Structure | Resulting Heterocycle | Reference |

|---|---|---|---|

| Azide | R-N3 | Triazoline | youtube.com |

| Nitrile Oxide | R-CNO | Isoxazoline | wikipedia.orgyoutube.com |

| Diazomethane | CH2N2 | Pyrazoline | organic-chemistry.org |

| Azomethine Ylide | R2C=N+R-C-R2 | Pyrrolidine | researchgate.net |

| Nitrile Imine | R-CN-NR | Pyrazoline | youtube.com |

Electrophilic Addition Reactions

Studies on structurally related sulfonylated compounds, such as 4-sulfonylated allenecarboxylates, demonstrate this reactivity. When treated with electrophilic reagents like sulfuryl chloride, bromine, benzenesulfenyl chloride, and benzeneselenenyl chloride, these molecules undergo addition reactions at the C2-C3 double bond. researchgate.net Depending on the specific substrate and reagents, these additions can be highly chemo-, regio-, and stereoselective. researchgate.net For instance, the reaction can proceed via a straightforward 3,2-addition or be accompanied by cyclization, particularly when neighboring functional groups can participate in the reaction. researchgate.net In the case of this compound, reaction with an electrophile (E+) would be expected to form a carbocation, which is then captured by a nucleophile (Nu-), as depicted in the general mechanism below.

General Mechanism of Electrophilic Addition

Transition Metal-Catalyzed Transformations

The sulfonyl chloride functional group is a versatile handle for a variety of transition metal-catalyzed transformations. These reactions often leverage the sulfonyl chloride as a source of sulfonyl radicals or as an electrophilic partner in cross-coupling processes. magtech.com.cnresearchgate.net Transition metals like palladium, nickel, and cobalt are effective catalysts for these transformations, enabling the formation of new carbon-sulfur and carbon-carbon bonds under relatively mild conditions. researchgate.net

A significant application of sulfonyl chlorides in transition metal catalysis is the sulfonylarylation of unsaturated systems. This process involves the simultaneous addition of a sulfonyl group and an aryl group across a double or triple bond. Recent research has demonstrated a nickel-catalyzed, substrate-controlled regiodivergent sulfonylarylation of 1,3-enynes. rsc.org In this reaction, a sulfonyl chloride serves as the sulfonyl source, and an arylboronic acid acts as the aryl nucleophile. rsc.org This method provides a direct route to synthesize highly functionalized and structurally complex allenyl and dienyl sulfones. rsc.org The reaction is notable for its ability to introduce two different functional groups in a single step, highlighting the efficiency of transition metal-catalyzed radical procedures. rsc.org

Table 1: Conditions for Nickel-Catalyzed Sulfonylarylation of 1,3-Enynes

| Component | Role | Typical Reagents/Conditions |

|---|---|---|

| 1,3-Enyne | Unsaturated Substrate | 0.1 mmol |

| Arylboronic Acid | Aryl Source (Nucleophile) | 0.2 mmol |

| Sulfonyl Chloride | Sulfonyl Source | 0.2 mmol |

| Nickel Catalyst | Catalyst | Ni-catalyst (10 mol%) |

| Ligand | Ligand for Catalyst | 10 mol% |

| Base | Activator/Promoter | 0.3 mmol |

| Solvent | Reaction Medium | 1.0 mL |

| Temperature | Reaction Condition | 80 °C |

Regiodivergent reactions are processes where slight modifications in substrate structure or reaction conditions can direct a reaction to yield different constitutional isomers from a common starting material. mdpi.com The nickel-catalyzed sulfonylarylation of 1,3-enynes is a prime example of a substrate-controlled regiodivergent transformation. rsc.org By carefully selecting the substitution pattern on the 1,3-enyne substrate, it is possible to selectively produce either allenyl sulfones or dienyl sulfones using the same catalytic system and reaction partners. rsc.org This control over regioselectivity is a significant challenge in the difunctionalization of complex π-systems and showcases the sophisticated reactivity achievable with modern transition metal catalysis. rsc.org Organocatalysts have also been widely used to achieve regiodivergence by altering reaction pathways through different activation modes. mdpi.com

Chemoselectivity and Regioselectivity Studies

In a molecule with multiple reactive sites, such as this compound, achieving chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of bond formation) is paramount for synthetic utility. rsc.org

This compound contains two primary reactive sites: the electrophilic sulfonyl chloride group and the nucleophilic alkene double bond. In many transition metal-catalyzed reactions, the sulfonyl chloride group is preferentially activated. For instance, in the nickel-catalyzed sulfonylarylation of 1,3-enynes, the sulfonyl chloride acts as a radical precursor under the catalytic conditions, initiating the reaction cascade. rsc.org The unsaturated system, in turn, acts as the recipient of the generated radicals. This demonstrates high chemoselectivity, where the catalyst system selectively engages the C-S bond of the sulfonyl chloride while the C=C bond of the substrate participates in a subsequent step. rsc.org Similarly, in ruthenium-catalyzed C-H activation/alkenylation reactions, the coupling occurs selectively at a specific double bond, demonstrating the catalyst's ability to differentiate between electronically distinct alkene systems. researchgate.net

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is a central goal in modern organic synthesis. For reactions involving the alkene moiety of this compound, stereochemical outcomes can be influenced by the reaction mechanism and the use of chiral catalysts or reagents.

While specific stereocontrolled reactions for this compound are not detailed in the provided context, analogous systems demonstrate the principles involved. For example, the enantioselective bromochlorination of chalcones has been achieved using a chiral Lewis base promoter. acs.org By employing just 1–3 mol % of a chiral catalyst, it is possible to generate products with high enantiomeric ratios (up to 92:8 er). acs.org This type of catalyst-controlled process demonstrates that a stereospecific anti-addition can be achieved, likely proceeding through a defined intermediate like a bromiranium ion. acs.org The stereochemistry of reactants can also dictate reaction kinetics and product structure, as seen in thiol-ene polymerizations where the cis/trans geometry of maleate and fumarate monomers leads to different reaction rates. rsc.org

Table 2: Example of Stereochemical Control in the Bromochlorination of Chalcone

| Parameter | Details | Reference |

|---|---|---|

| Reaction | Enantioselective Bromochlorination | acs.org |

| Substrate | Chalcone | acs.org |

| Catalyst | Chiral Lewis Base ((DHQD)2PHAL) | acs.org |

| Catalyst Loading | 1-3 mol % | acs.org |

| Selectivity Achieved | Up to >20:1 dr, 92:8 er | acs.org |

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The dual reactivity of But-3-ene-2-sulfonyl chloride enables its use in sequential or tandem reactions to assemble intricate molecules. The sulfonyl chloride moiety readily reacts with a wide array of nucleophiles, while the alkene group can participate in numerous addition and cycloaddition reactions. This allows chemists to introduce the butenylsulfonyl group into a molecule and then further elaborate the structure using the pendant double bond, or vice-versa. Sulfonyl chlorides are recognized as a class of fundamental organic synthetic intermediates. magtech.com.cn

A primary application of sulfonyl chlorides is in the synthesis of sulfones, a functional group prevalent in pharmaceuticals and agrochemicals. thieme-connect.commdpi.com this compound is an effective precursor for sulfones through reactions with various carbon nucleophiles. One of the most common methods for synthesizing sulfones involves the alkylation or arylation of sulfinate salts, which can be derived from sulfonyl chlorides. thieme-connect.com

Key synthetic routes to sulfones using sulfonyl chlorides include:

Friedel-Crafts-type reactions: In the presence of a Lewis acid catalyst, this compound can react with electron-rich aromatic and heteroaromatic compounds to yield the corresponding aryl butenyl sulfones.

Coupling with Organometallic Reagents: Reaction with organometallic reagents, such as Grignard reagents (RMgX) or organocuprates (R₂CuLi), provides a direct method for forming a carbon-sulfur bond, leading to the synthesis of a variety of sulfones.

Reaction with enolates: Condensation with enolates or other stabilized carbanions can produce β-keto sulfones, which are versatile intermediates for further synthetic transformations.

The sulfone group is a key component in many biologically active molecules and functional materials. thieme-connect.com

| Reactant Type | General Reaction | Product Type | Significance |

|---|---|---|---|

| Arenes (Friedel-Crafts) | Ar-H + R-SO₂Cl → Ar-SO₂-R + HCl | Aryl Sulfones | Common structural motif in medicinal chemistry. thieme-connect.com |

| Grignard Reagents | R'-MgX + R-SO₂Cl → R'-SO₂-R + MgXCl | Alkyl/Aryl Sulfones | Versatile method for C-S bond formation. |

| Alkenes/Alkynes | C=C + R-SO₂Cl → R-SO₂-C-C-Cl | β-chloro sulfones | Addition reactions provide functionalized sulfones. thieme-connect.com |

The high reactivity of the sulfonyl chloride group makes it suitable for the functionalization and modification of complex molecules, including biomolecules. Sulfonyl chlorides react readily with nucleophilic functional groups commonly found in biomolecules, such as the primary amines in lysine residues and the hydroxyl groups in serine, threonine, or tyrosine residues of proteins.

This reactivity allows this compound to act as a bifunctional linker. First, it can be covalently attached to a biomolecule via the formation of a stable sulfonamide or sulfonate ester linkage. The appended butenyl group then serves as a reactive handle for subsequent modifications. This "second-generation" functionalization can be achieved through various alkene-specific reactions, such as:

Thiol-ene "click" chemistry

Metathesis reactions

Heck coupling

Halogenation or epoxidation

This two-step approach enables the site-specific introduction of probes, tags, or other functionalities onto complex biological substrates.

This compound is a useful precursor for the synthesis of various sulfur-containing heterocyclic compounds. researchgate.net The interplay between the sulfonyl chloride and the alkene allows for intramolecular cyclization strategies. For instance, an initial reaction at the sulfonyl chloride center can introduce a nucleophilic group that subsequently attacks the double bond to form a ring.

Furthermore, sulfonyl chlorides are known to participate in cycloaddition reactions. The butenyl group can act as a dienophile in Diels-Alder reactions, while the sulfonyl chloride itself can be transformed into a sulfene (in situ), which undergoes [2+2] cycloadditions with electron-rich alkenes or imines to form four-membered rings like thietane-1,1-dioxides. magtech.com.cn These cyclic sulfones are important scaffolds in medicinal chemistry.

Reagents in Polymer Chemistry (e.g., Functionalized Polymers)

In polymer science, this compound can be utilized in several ways to create functionalized polymers. The presence of the polymerizable alkene group allows it to act as a functional monomer.

Copolymerization: It can be copolymerized with other monomers (e.g., styrene, acrylates) through radical polymerization. This incorporates the sulfonyl chloride group as a pendant side chain along the polymer backbone. The resulting polymer is activated for post-polymerization modification, where the sulfonyl chloride groups can be reacted with various nucleophiles (amines, alcohols, thiols) to introduce new functionalities and alter the polymer's physical and chemical properties.

Grafting Agent: this compound can be used to modify the surface of existing polymers that contain nucleophilic sites. This "grafting-to" approach attaches the butenylsulfonyl moiety to the polymer surface, which can then be used for further functionalization via the alkene handle.

Development of Novel Reaction Methodologies

The reactivity of sulfonyl chlorides continues to be exploited in the development of new synthetic methods. researchgate.net Their ability to serve as precursors to sulfonyl radicals under mild conditions has made them central to advancements in photoredox catalysis.

Visible-light photocatalysis has become a powerful tool for organic synthesis, and sulfonyl chlorides are excellent substrates for these transformations. researchgate.netacs.org Under irradiation with visible light and in the presence of a suitable photocatalyst (e.g., ruthenium or iridium complexes), the sulfur-chlorine bond of this compound can undergo homolytic cleavage. nih.govsci-hub.se This generates a highly reactive but-3-ene-2-sulfonyl radical.

This photogenerated radical can participate in a variety of important reactions:

Hydrosulfonylation of Alkenes: The sulfonyl radical can add across a C=C double bond of another molecule, followed by a hydrogen atom transfer (HAT) step, to afford sulfones. nih.govsci-hub.se This method provides a powerful, atom-economical way to form C-S bonds under mild conditions. nih.gov

Chlorosulfonylation of Alkenes: In an atom transfer radical addition (ATRA) process, the sulfonyl radical adds to an alkene, and the resulting carbon-centered radical is trapped by the chlorine atom, leading to β-chloro sulfones. acs.org

Multicomponent Reactions: The sulfonyl radical can be trapped in multicomponent reactions, allowing for the rapid construction of complex molecules from simple starting materials. For example, a three-component reaction involving an allenol, a diazonium salt, and a sulfur dioxide surrogate (which can be conceptually linked to sulfonyl radical chemistry) has been developed under visible light. researchgate.net

| Reaction Type | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|

| Chlorosulfonylation of Alkenes | Copper-phenanthroline complexes / Visible Light | Developed an efficient protocol for converting olefins to chlorosulfonylated products, outperforming many common Ru or Ir catalysts. | acs.org |

| Hydrosulfonylation of Alkenes | fac-Ir(ppy)₃ / Visible Light / (TMS)₃SiH | Demonstrated a general method for the hydrosulfonylation of a broad range of alkenes using sulfonyl chlorides as the sulfonyl radical source. | nih.govsci-hub.se |

| Direct Sulfonylation of Alkenes | Nano Cu₂O/TiO₂ / White LED | Developed a heterogeneous photocatalytic system for the synthesis of vinyl sulfones from alkenes and sulfonyl chlorides. | researchgate.net |

| Sulfonylation-Rearrangement Cascade | Ru(bpy)₃(PF₆)₂ / Visible Light | Achieved a three-component coupling of α-allenols, diazonium salts, and a sulfur dioxide source to produce 3-(arylsulfonyl)but-3-enals. | researchgate.net |

Postsynthetic Modification of Framework Materials (e.g., MOFs)

Postsynthetic modification (PSM) is a powerful strategy for the functionalization of pre-synthesized framework materials, such as metal-organic frameworks (MOFs), without altering their underlying topology. illinois.edu This approach allows for the introduction of new chemical functionalities that may not be compatible with the initial MOF synthesis conditions. This compound, with its reactive sulfonyl chloride group, is a prime candidate for the PSM of MOFs, particularly for the introduction of sulfonamide functionalities.

Introduction of Sulfonamide Functionalities

The introduction of sulfonamide groups into MOFs is of significant interest due to the diverse applications of this functional group in areas such as catalysis and medicine. The strong electron-withdrawing nature of the sulfonyl group imparts acidity to the amide proton and enhances hydrogen-bonding capabilities compared to carboxamides. rsc.org Sulfonyl chlorides serve as efficient reagents for the postsynthetic introduction of sulfonamide moieties into MOFs. rsc.orgresearchgate.net

This can be achieved through two primary routes:

Reaction with Amine-Functionalized MOFs: MOFs containing accessible primary or secondary amine groups on their organic linkers can be directly reacted with sulfonyl chlorides.

Modification of Sulfonic Acid-Functionalized MOFs: MOFs bearing sulfonic acid groups can be first converted to the corresponding sulfonyl chlorides, which are then reacted with amines. rsc.orgresearchgate.net

A notable example of the first approach involves the postsynthetic modification of the amine-containing MOF, CAU-1-NH₂ . This framework reacts with various sulfonyl chlorides to yield MOFs with sulfonamide groups covalently attached to the organic linker. rsc.orgresearchgate.net The reaction conditions are typically mild, often carried out at room temperature in a suitable solvent like THF. The addition of a base, such as pyridine (B92270), can be beneficial to scavenge the HCl generated during the reaction and improve the conversion. rsc.org

For the second approach, the sulfonic acid-containing MOF, Cr-MIL-101-SO₃H , has been successfully functionalized. The sulfonic acid groups are first activated to form sulfonyl chloride intermediates by treatment with a chlorinating agent like oxalyl chloride with a catalytic amount of DMF. rsc.orgresearchgate.net The resulting sulfonyl chloride-functionalized MOF is then reacted with a variety of primary and secondary amines to introduce the desired sulfonamide functionality. rsc.orgresearchgate.net This two-step, one-pot procedure allows for the incorporation of a wide range of substituents into the MOF structure.

The success of the postsynthetic modification can be confirmed by various analytical techniques. 1H NMR spectroscopy of the digested MOF can be used to quantify the degree of functionalization by comparing the integrals of signals corresponding to the functionalized and unfunctionalized linkers. rsc.orgresearchgate.net

The table below summarizes key findings from the postsynthetic modification of MOFs to introduce sulfonamide functionalities.

| MOF | Functional Group | Reagent(s) | Product | Key Findings | Reference(s) |

| CAU-1-NH₂ | Amine | Methylsulfonyl chloride, Pyridine | Sulfonamide-functionalized CAU-1 | Successful introduction of sulfonamide groups via reaction with the amine functionality. Pyridine was found to enhance the conversion. | rsc.orgresearchgate.net |

| CAU-1-NH₂ | Amine | 2-Pyridinylsulfonyl chloride, Pyridine | Sulfonamide-functionalized CAU-1 | Reaction proceeds at room temperature due to the instability of the sulfonyl chloride. | rsc.org |

| Cr-MIL-101-SO₃H | Sulfonic acid | 1. Oxalyl chloride, DMF (cat.) 2. Various amines | Sulfonamide-functionalized Cr-MIL-101 | Two-step, one-pot synthesis of sulfonamide-functionalized MOFs. The degree of functionalization is dependent on the size of the amine used. | rsc.orgresearchgate.net |

Theoretical and Computational Studies

Quantum Chemical Calculations on Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For But-3-ene-2-sulfonyl chloride, such calculations would be invaluable for understanding its geometry and electrophilic nature. However, specific quantum chemical studies focused exclusively on this compound are not prominently available in the surveyed literature.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying complex organic molecules. DFT could be used to optimize the geometry of this compound, calculate its vibrational frequencies, and determine its electronic properties. Despite the utility of this method, specific DFT calculation data for this compound, such as detailed bond lengths, angles, or energies, are not found in the available research.

Transition state analysis via DFT is crucial for mapping out the energy profile of a chemical reaction. It involves locating the high-energy transition state structure that connects reactants to products. For reactions involving this compound, such as nucleophilic substitution at the sulfonyl group, identifying the transition state geometry would clarify the reaction mechanism (e.g., whether it follows an associative or dissociative pathway). No specific transition state analyses for reactions of this compound were located in the provided search results.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and can be calculated from the energy difference between the reactants and the transition state. Determining the activation energy for reactions of this compound would allow for the prediction of reaction rates and an understanding of how its structure influences its reactivity. Specific activation energy values determined by computational methods for this compound are not documented in the available literature.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. docksci.com For this compound, the LUMO would likely be centered on the sulfur atom of the sulfonyl chloride group, making it susceptible to nucleophilic attack. The HOMO could be associated with the carbon-carbon double bond, indicating its potential for electrophilic addition reactions. An FMO analysis would quantify the energies of these orbitals and their spatial distribution, offering predictions about the compound's reactivity and regioselectivity. However, a specific FMO analysis with corresponding energy gap data for this compound is not available in the searched scientific literature.

Density Functional Theory (DFT) Calculations

Mechanistic Elucidation through Computational Modeling

Computational modeling is a key asset in elucidating complex reaction mechanisms, allowing researchers to visualize reaction pathways and intermediates that may be difficult to detect experimentally.

Predicting reaction pathways involves mapping the potential energy surface of a reaction to identify the most likely route from reactants to products. For this compound, computational modeling can help predict its behavior in various chemical transformations.

One study on iron-catalyzed reactions provides indirect mechanistic insight. It was observed that using either but-2-ene-1-sulfonyl chloride or this compound as the starting material in a cross-coupling reaction yielded the identical mixture of regioisomeric products. This outcome strongly suggests that both reactions proceed through a common intermediate. The proposed mechanism involves the formation of an η3-allyliron complex, which accounts for the observed product distribution. This finding, while based on experimental results, allows for a rational prediction of the reaction pathway this compound follows under these specific catalytic conditions.

Stabilizing Effects of Sulfonyl Group

The sulfonyl group (-SO₂Cl) is a powerful electron-withdrawing moiety that significantly influences the stability and reactivity of the molecule to which it is attached. In this compound, its effects are primarily inductive and hyperconjugative.

Theoretical and computational studies, often employing Density Functional Theory (DFT), provide insight into these stabilizing factors. While specific DFT studies on this compound are not widely available, analysis of related aliphatic and alkenyl sulfonyl chlorides allows for a comprehensive understanding. smolecule.comconicet.gov.ar

Research Findings:

Inductive Effects: The high electronegativity of the oxygen and chlorine atoms in the sulfonyl chloride group creates a strong dipole, pulling electron density away from the butane (B89635) chain. This inductive withdrawal makes the sulfur atom highly electrophilic and influences the reactivity of adjacent functional groups.

Hyperconjugative Interactions: Natural Bond Orbital (NBO) analysis is a computational tool used to study hyperconjugative effects. In molecules containing a sulfonyl group, delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals can provide stabilization. For example, in related sulfonyl compounds, interactions like the delocalization of lone pair electrons from chlorine to the S=O antibonding orbitals (lpCl → σ*S=O) have been shown to stabilize the molecule. conicet.gov.ar The presence of the C=C double bond in this compound introduces additional possibilities for electronic delocalization, which can be investigated through similar computational methods.

Bond Characteristics: DFT calculations on analogous compounds like but-2-ene-1-sulfonyl chloride have been used to predict key structural parameters. smolecule.com These calculations can determine bond angles and dihedral angles, which in turn explain the enhanced electrophilicity at the sulfur center and the molecule's stability against premature hydrolysis. smolecule.com

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are indispensable for elucidating reaction mechanisms, identifying transient species, and characterizing final products. For this compound, NMR, UV-Vis, and IR spectroscopy each provide unique and complementary information.

NMR Studies on Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking chemical reactions and identifying the structure of intermediates and products. While specific NMR studies detailing the reaction intermediates of this compound are scarce, the principles can be understood from studies on related compounds.

Research Findings:

Characterization of Products: ¹H and ¹³C NMR are routinely used to confirm the structure of products from reactions involving sulfonyl chlorides, such as sulfonamides formed by reacting with amines. acs.org In the ¹H NMR spectrum of a related compound, butane-1-sulfonyl chloride, the multiplet for the protons on the carbon adjacent to the sulfonyl group appears significantly downfield (at 3.68 ppm) due to the group's strong electron-withdrawing nature. acdlabs.com A similar downfield shift would be expected for the C-2 proton of this compound.

Identification of Intermediates: In more complex mechanistic studies, NMR can be used to observe transient species. For example, in the reduction of certain alkynes, sulfonyl halides have been used to trap organometallic intermediates like niobiacyclopropenes, with NMR being crucial for characterizing the resulting functionalized alkenes. mdpi.com Electrophilic addition reactions of sulfonyl chlorides to alkenes can proceed through intermediates such as thiiranium cations, whose formation and subsequent reactions could potentially be monitored by NMR under specific conditions. magtech.com.cn

Use of Heteronuclear NMR: In studies involving fluorinated sulfonyl compounds, ¹⁹F NMR has proven invaluable for directly observing reactive intermediates like sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) in aqueous solutions, species that are often too transient to be detected by other means. cas.cn

The following table shows hypothetical ¹H NMR chemical shifts for a potential reaction intermediate, illustrating how NMR could be used for its identification.

| Proton | Hypothetical Chemical Shift (ppm) | Reasoning |

| H on C-2 | 4.0 - 4.5 | Attached to carbon bearing the -SO₂(Nu)Cl group, highly deshielded. |

| H on C-3 | 5.5 - 6.0 | Vinylic proton, coupled to protons on C-2 and C-4. |

| Protons on C-4 | 5.0 - 5.5 | Terminal vinylic protons. |

| Protons on C-1 | 1.5 - 2.0 | Methyl protons, shifted downfield by adjacent sulfonyl group. |

This is an illustrative table based on general principles, not experimental data for this specific intermediate.

UV-Vis Spectroscopy for Complex Formation

UV-Visible spectroscopy is particularly useful for studying the formation of colored charge-transfer (CT) complexes. Sulfonyl chlorides can act as electron acceptors and form CT complexes with electron donor molecules.

Research Findings:

Detection of Charge-Transfer Complexes: Studies have shown that aryl sulfonyl chlorides form CT complexes with donor molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govd-nb.info The formation of these complexes is evidenced by the appearance of a new, broad absorption band at a longer wavelength (e.g., 350-550 nm) in the UV-Vis spectrum of a mixture of the donor and acceptor, which is absent in the spectra of the individual components. d-nb.info This new band is attributed to the electronic transition from the donor to the acceptor. nih.gov

Mechanistic Implications: The formation of such a CT complex can activate the sulfonyl chloride, facilitating subsequent reactions like the C-N bond cleavage of DABCO to form piperazine (B1678402) sulfonamides. nih.govd-nb.info While this compound is an aliphatic, not an aryl, sulfonyl chloride, its strong electrophilic character suggests it could potentially form similar CT complexes with suitable electron donors.

Computational Correlation: Time-dependent density functional theory (TD-DFT) calculations can be used to predict and corroborate experimental UV-Vis spectra of CT complexes. doi.orgmdpi.com These computational methods help assign the observed absorption bands to specific electronic transitions and provide insight into the nature of the complex. doi.org

| System | λₘₐₓ (Individual) | λₘₐₓ (Complex) | Observation | Reference |

| p-Toluenesulfonyl chloride (TsCl) + DABCO | No absorption > 350 nm | Broad band 350-550 nm | Formation of a new, broad absorption band indicating CT complex. | nih.gov, d-nb.info |

| Gliclazide (Sulfonamide) + TCNE | ~230 nm | 259 nm | Appearance of a new band confirming complex formation. | doi.org |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. savemyexams.com An IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its alkene and sulfonyl chloride moieties. masterorganicchemistry.commsu.edu

Research Findings:

Sulfonyl Chloride Group (SO₂Cl): This group gives rise to two very strong and characteristic stretching vibrations. acdlabs.comlibretexts.org

Asymmetric S=O stretch: Typically found in the range of 1370-1410 cm⁻¹.

Symmetric S=O stretch: Typically found in the range of 1166-1204 cm⁻¹.

Alkene Group (C=C): The carbon-carbon double bond and its associated hydrogens also produce characteristic peaks. masterorganicchemistry.com

C=C stretch: A medium intensity band around 1640-1680 cm⁻¹.

=C-H stretch: A medium intensity, sharp peak appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

=C-H bend: Strong bands often appear in the 675-1000 cm⁻¹ region, which can help determine the substitution pattern of the alkene.

Alkyl Group (C-H): The sp³ hybridized C-H bonds of the methyl and methine groups will show stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). acdlabs.commasterorganicchemistry.com

The following table summarizes the expected IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl Chloride (SO₂) | Asymmetric Stretch | 1370 - 1410 | Strong |

| Sulfonyl Chloride (SO₂) | Symmetric Stretch | 1166 - 1204 | Strong |

| Alkene (=C-H) | Stretch | 3010 - 3100 | Medium, Sharp |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium-Strong |

Future Research Directions

Exploration of New Reaction Classes

While sulfonyl chlorides are traditionally used for nucleophilic substitution reactions to form sulfonamides and sulfonate esters, the future utility of But-3-ene-2-sulfonyl chloride lies in exploring less conventional reaction classes. The presence of both an electrophilic sulfur center and a reactive alkene provides a platform for diverse transformations.

Future research should focus on harnessing this dual reactivity. For instance, sulfonyl chlorides can serve as precursors to sulfonyl radicals under photoredox or thermal conditions. researchgate.net These radicals can engage in a variety of transformations, including additions to unsaturated systems. The application of visible-light-induced energy transfer (EnT) catalysis could allow the but-3-ene-2-sulfonyl radical to participate in innovative reactions like the Truce-Smiles rearrangement, enabling the synthesis of complex sulfones from abundant sulfonamide precursors. acs.org

Furthermore, transition-metal catalysis offers a vast playground for new reactions. The development of nickel-catalyzed multicomponent reactions, such as the sulfonylarylation of 1,3-enynes, demonstrates the potential to use sulfonyl chlorides in complex bond-forming sequences to generate challenging structures like allenyl and dienyl sulfones. rsc.org Adapting these methods to leverage the intrinsic alkene of this compound in intramolecular or intermolecular processes could lead to novel heterocyclic scaffolds. The broader field of reactions involving sulfonyl chlorides with various unsaturated compounds—including alkenes, alkynes, and imines—provides a rich basis for developing new annulation, arylation, and fluoroalkylation methods. magtech.com.cn

Table 1: Potential Novel Reactions for this compound

| Reaction Type | Potential Precursor/Catalyst | Resulting Transformation | Key Feature Utilized |

|---|---|---|---|

| Radical Hydrosulfonylation | Photoredox Catalyst, H-atom donor | Addition across a C=C bond | Sulfonyl radical generation |

| Truce-Smiles Rearrangement | Visible-light photocatalyst | Aryl migration to form complex sulfones | Sulfonyl radical generation |

| Nickel-Catalyzed Sulfonylarylation | Ni-catalyst, Arylboronic acid | Formation of allenyl or dienyl sulfones | Sulfonyl group as a coupling partner |

Sustainable and Green Synthesis Approaches

The traditional synthesis of sulfonyl chlorides often involves hazardous and corrosive reagents such as thionyl chloride (SOCl₂), chlorosulfonic acid (ClSO₃H), or mixtures of sulfur dioxide and chlorine. rsc.orgacs.org These methods generate significant acidic and toxic waste, posing environmental and safety challenges. A key future direction is the development of sustainable and green synthetic routes to this compound and its analogues.

Promising green alternatives are emerging that avoid these harsh reagents. One such method is the metal-free oxidative chlorination of thiols. rsc.org This approach can use environmentally benign oxidants like oxygen or hydrogen peroxide in the presence of a nitrogen oxide source (from ammonium (B1175870) nitrate) and an aqueous acid, drastically reducing hazardous waste. rsc.org Another innovative and environmentally friendly method involves the chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from inexpensive thiourea (B124793) and alkyl halides, using N-chlorosuccinimide (NCS) as the chlorinating agent. researchgate.net A significant advantage of the NCS method is that the succinimide (B58015) byproduct can be recycled back to NCS, creating a sustainable synthetic cycle. researchgate.net These methods offer improved safety, reduced environmental impact, and greater operational simplicity. rsc.orgresearchgate.net

Table 2: Comparison of Synthesis Methods for Sulfonyl Chlorides

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Chlorination | Thionyl chloride (SOCl₂), PCl₅, Chlorosulfonic acid (ClSO₃H) | Often high yielding and straightforward. | Uses hazardous, corrosive, and noxious reagents; generates significant acidic waste. rsc.orgacs.org |

| Green Oxidative Chlorination | Thiol, O₂, Ammonium Nitrate (B79036), aq. HCl | Metal-free; uses a green terminal oxidant (O₂); reduces harmful waste. rsc.org | May require optimization for specific aliphatic substrates. |

Asymmetric Synthesis and Stereocontrol

The C2 carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. This chirality is a critical feature that has been largely unexplored. Future research must focus on methods that can either resolve the enantiomers or, more powerfully, synthesize one enantiomer selectively (asymmetric synthesis). Furthermore, the compound itself can be used as a chiral building block to control the stereochemistry of new products.

Significant advances in asymmetric catalysis provide a clear roadmap. For instance, the first catalytic asymmetric production of α-C chiral sulfones has been achieved by merging photoactive electron donor-acceptor (EDA) complexes with a chiral Nickel catalyst. rsc.org This cooperative catalysis system allows for the enantioselective addition of sulfonyl radicals to α,β-unsaturated N-acylpyrazoles, yielding chiral sulfones with excellent enantioselectivity. rsc.org Applying such a strategy to reactions involving this compound could allow for the diastereoselective formation of even more complex chiral molecules.